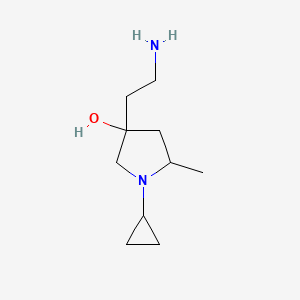
1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Scientific Research Applications
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities.
Material Science: The compound is utilized in the development of novel materials with unique properties, such as corrosion inhibitors for stainless steel.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Chemical Sensing and Imaging: Derivatives of this compound are used in creating photoinduced electron transfer (PET) chemosensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-(Ethoxymethyl)-1H-imidazole
- 1-(Ethoxymethyl)-4-methyl-3,5-dinitropyrazole
- 1-(Ethoxymethyl)-2-phenylthioimidazole
Comparison: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H10N4O |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-(ethoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3,(H2,6,8) |
InChI Key |
UELZVXOQZLCRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)


![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)



![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)

